Rasagiline Besylate
Description
Structure
2D Structure
Properties
CAS No. |
1201908-33-9 |
|---|---|
Molecular Formula |
C18H19NO3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
benzenesulfonic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H13N.C6H6O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;7-10(8,9)6-4-2-1-3-5-6/h1,3-6,12-13H,7-9H2;1-5H,(H,7,8,9)/t12-;/m1./s1 |
InChI Key |
RJANEWBAWNDAHO-UTONKHPSSA-N |
Isomeric SMILES |
C#CCN[C@@H]1CCC2=CC=CC=C12.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
C#CCNC1CCC2=CC=CC=C12.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Mechanistic Studies of Rasagiline Besylate
Monoamine Oxidase B (MAO-B) Inhibition
The principal pharmacological action of rasagiline (B1678815) is the selective and irreversible inhibition of MAO-B, an enzyme crucial for the degradation of dopamine (B1211576) in the brain. patsnap.com By inhibiting this enzyme, rasagiline increases the availability of dopamine in the striatum, which is a key mechanism for its therapeutic effects. patsnap.comdrugbank.comeuropa.eu
Selectivity and Potency of MAO-B Inhibition in Preclinical Models
Preclinical studies, both in vitro and in vivo, have consistently demonstrated the high potency and selectivity of rasagiline for MAO-B. openaccessjournals.comfda.gov In animal models, rasagiline has been shown to be a potent, irreversible MAO-B selective inhibitor in the brain, liver, and intestinal tissues. drugbank.comfda.govhres.ca It is reportedly 5 to 10 times more potent than selegiline (B1681611) in inhibiting MAO-B. openaccessjournals.comnih.govwikipedia.org
The selectivity of rasagiline for MAO-B over MAO-A is a critical feature, minimizing the risk of hypertensive crises associated with the consumption of tyramine-rich foods, a concern with non-selective MAO inhibitors. nih.govrmmj.org.il In a series of experiments involving repeated administration in rats, the selectivity of rasagiline for MAO-B inhibition was reflected in high ED50 ratios (MAO-A:MAO-B) ranging from 30 to 93. openaccessjournals.com Another study noted ED50 ratios of 45 and 77 for rat brain and liver, respectively. hres.ca This high degree of selectivity ensures that at therapeutic doses, MAO-A activity in the gastrointestinal tract remains largely unaffected. openaccessjournals.com
| Preclinical Model | Key Findings on Selectivity and Potency | Reference |
| Rat Hepatic and Brain Tissue (in vivo and in vitro) | Rasagiline demonstrates a similar degree of selectivity for MAO-B over MAO-A as selegiline, but is significantly more potent. | nih.gov |
| Rat Models | A daily dose of 0.05 mg/kg of rasagiline mesylate was sufficient to inhibit over 90% of brain MAO-B activity with only minor inhibition of MAO-A. openaccessjournals.com This dose is a tenth of an equipotent dose of selegiline. openaccessjournals.com | openaccessjournals.com |
| Animal Models and Cell Cultures | Rasagiline shows five times more potent MAO-B inhibition than selegiline. | openaccessjournals.com |
| Rodent Models (in vivo) | Rasagiline is approximately 17 to 65 times more potent in inhibiting MAO-B over MAO-A. | wikipedia.org |
Irreversible Binding Mechanism to MAO-B
Rasagiline is classified as a propargylamine (B41283) inhibitor. nih.gov Its mechanism of action involves the formation of a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor within the active site of the MAO-B enzyme. openaccessjournals.comwikipedia.orgnih.gov Specifically, the propargyl group of rasagiline binds irreversibly to the N5 atom of the flavin moiety. nih.govrmmj.org.ilnih.gov This covalent adduct leads to the irreversible inactivation of the enzyme. patsnap.comnih.govrmmj.org.il Consequently, the restoration of MAO-B activity is dependent on the synthesis of new enzyme molecules, a process that can take several weeks. patsnap.com This irreversible inhibition allows for the sustained pharmacological effect of rasagiline. drugbank.comnih.gov
Impact on Striatal Dopamine Levels in Preclinical Models
A direct consequence of MAO-B inhibition by rasagiline is an increase in the extracellular levels of dopamine in the striatum. drugbank.comeuropa.eufda.govncats.io This effect is believed to mediate the beneficial outcomes observed in models of dopaminergic motor dysfunction. drugbank.comeuropa.eufda.gov In vivo microdialysis studies in rats have confirmed that treatment with rasagiline leads to an elevation in extracellular striatal dopamine levels. openaccessjournals.comhres.ca This increase in dopamine is thought to be a primary contributor to its therapeutic efficacy. openaccessjournals.comwikipedia.org
| Preclinical Model | Effect on Dopamine Levels | Reference |
| Rat Models (Microdialysis) | Treatment with rasagiline showed an elevation in extracellular striatal dopamine levels. | openaccessjournals.com |
| Normal Rats (Subchronic Administration) | Rasagiline increases levels of dopamine in striatal microdialysis. | nih.govrmmj.org.il |
| Aged Mice (Chronic Administration) | A selective MAO-B dose (0.2 mg/kg daily for 3 weeks) increased brain levels of dopamine. | frontiersin.org |
| Rats (In vivo Microdialysis) | Repeated oral administration of doses of rasagiline selective for MAO-B inhibition elevated extracellular striatal dopamine. | hres.ca |
MAO-Independent Mechanisms and Neuroprotective Actions
Beyond its primary role as an MAO-B inhibitor, rasagiline exhibits significant neuroprotective properties that are not directly linked to its enzyme-inhibiting activity. nih.govnih.govnih.gov These effects have been demonstrated in a variety of in vitro and in vivo models. openaccessjournals.com
Role of the Propargylamine Moiety
The neuroprotective and anti-apoptotic effects of rasagiline are largely attributed to its propargylamine structure. openaccessjournals.comnih.govwikipedia.orgnih.gov This has been substantiated by studies showing that the S-enantiomer of rasagiline, which is over 1,000 times less potent as an MAO inhibitor, still demonstrates neuroprotective activity. openaccessjournals.comnih.govrasagiline.com Furthermore, the major metabolite of rasagiline, 1-aminoindan (B1206342), which is not an MAO-B inhibitor, also possesses intrinsic neuroprotective properties. openaccessjournals.comnih.govwikipedia.org This body of evidence strongly suggests that the propargylamine moiety itself is a key contributor to the neuroprotective capacity of rasagiline, independent of MAO-B inhibition. openaccessjournals.comnih.govnih.govrasagiline.com
Anti-Apoptotic Pathways
Rasagiline has been shown to exert its neuroprotective effects by modulating various anti-apoptotic pathways. openaccessjournals.comrasagiline.com A key mechanism is its interaction with the Bcl-2 family of proteins, which are critical regulators of apoptosis. nih.govrasagiline.com Studies have demonstrated that rasagiline can enhance the expression of the anti-apoptotic protein Bcl-2 in human dopaminergic cells. drugbank.com It also upregulates other anti-apoptotic members of the Bcl-2 family, such as Bcl-xL and Bcl-w, while down-regulating pro-apoptotic proteins like Bax, Bad, and Bim. rasagiline.comnih.govnih.gov
Furthermore, rasagiline has been shown to prevent the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. rasagiline.comrasagiline.comnih.gov This inhibition of caspase-3 activation, coupled with the stabilization of the mitochondrial membrane potential, helps to prevent the progression of apoptosis. rasagiline.comnih.gov The neuroprotective actions of rasagiline also involve the activation of protein kinase C (PKC) and the Ras-PI3K-Akt survival pathway. nih.govrasagiline.comnih.gov
| Cellular Model | Effect on Anti-Apoptotic Pathways | Reference |
| Human Dopaminergic SH-SY5Y Cells | Enhances the expression of anti-apoptotic Bcl-2. | drugbank.com |
| PC-12 and SH-SY5Y Cells | Activates Bcl-2 and Bcl-xL, and reduces Bax. | rasagiline.com |
| SH-SY5Y Cells | Reduces caspase-3 activation and superoxide (B77818) generation. | nih.gov |
| Rat PC12 and Human SH-SY5Y Cells | Upregulates anti-apoptotic Bcl-2, Bcl-xL, and Bcl-w; downregulates pro-apoptotic Bax, Bad, and Bim; inhibits cleavage of pro-caspase-3. | nih.gov |
| SH-SY5Y Cells | Prevents the activation of caspase-3 and DNA fragmentation. | nih.gov |
Antioxidant and Redox Signaling Mechanisms
Beyond its direct anti-apoptotic actions, rasagiline also confers neuroprotection by bolstering the cell's endogenous antioxidant defense systems and modulating key redox signaling pathways.
Rasagiline enhances cellular resilience against oxidative stress by increasing the expression and activity of several critical antioxidant enzymes. practicalneurology.com This is considered an indirect antioxidant activity that complements the reduction of oxidative stress from MAO-B inhibition. nih.gov Chronic treatment with rasagiline has been shown to enhance the expression of enzymes such as Superoxide Dismutase (SOD1 and SOD2) and Catalase. researchgate.netnih.govpracticalneurology.com In aged mice, rasagiline treatment increased the activity of catalase in the brain. alzdiscovery.org
Furthermore, studies in PC12 cells exposed to ischemic insult demonstrated that rasagiline significantly increased the mRNA levels of Heme Oxygenase-1 (HO-1) and NAD(P)H-quinone dehydrogenase (NQO1), in addition to Catalase. nih.govnih.govresearchgate.net This upregulation is a direct result of the activation of the Nrf2 pathway. nih.gov
The Akt/Nrf2 signaling pathway is a master regulator of the cellular antioxidant and cytoprotective response. nih.govpreprints.org Rasagiline has been identified as an activator of this crucial pathway. nih.govnih.govpreprints.org The mechanism involves the phosphorylation and activation of Protein Kinase B (Akt). nih.govnih.gov In PC12 cells under ischemic stress, 10 µM rasagiline was found to increase Akt phosphorylation by 50%. nih.govnih.gov
Activated Akt can, in turn, lead to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.com Rasagiline treatment promotes the translocation of Nrf2 from the cytoplasm into the nucleus. nih.govnih.gov Studies have quantified this effect, showing that rasagiline induced a 40-90% increase in the nuclear shuttling of Nrf2. nih.govnih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, triggering the transcription of phase II detoxifying and antioxidant enzymes, such as those mentioned in the preceding section (HO-1, NQO1, Catalase). nih.govresearchgate.net This activation of the Akt/Nrf2 redox-signaling pathway is a cornerstone of the mitochondrial protection and neuroprotection afforded by rasagiline. nih.govnih.govresearchgate.net
Reduction of Reactive Oxygen Species Production
Rasagiline besylate contributes to neuroprotection through the significant reduction of reactive oxygen species (ROS). This antioxidant activity occurs through at least two primary mechanisms. Firstly, as a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), rasagiline reduces the oxidative deamination of dopamine. nih.govresearchgate.net This enzymatic process is a major source of hydrogen peroxide (H₂O₂) in dopaminergic neurons, which can be converted into highly reactive hydroxyl radicals. mdpi.com By inhibiting MAO-B, rasagiline effectively decreases the production of these damaging free radicals. nih.govresearchgate.net
Secondly, studies have demonstrated that rasagiline possesses intrinsic antioxidant properties independent of its MAO-B inhibitory action, a characteristic attributed to its N-propargylamine pharmacophore which can directly scavenge free radicals. nih.govbiomedpharmajournal.org In a study using PC12 neuronal cultures exposed to oxygen-glucose deprivation and reoxygenation, treatment with 3–10 µM rasagiline reduced the production of neurotoxic reactive oxygen species by 15%. nih.govnih.gov Further research comparing the free radical scavenging activity of rasagiline to the standard antioxidant Butylated hydroxytoluene (BHT) using the DPPH assay showed dose-dependent antioxidant effects. biomedpharmajournal.org
Table 1: Comparative Free Radical Scavenging Activity of Rasagiline This interactive table details the percentage of DPPH free radical inhibition by Rasagiline at various concentrations compared to a standard antioxidant.
| Concentration (µg/ml) | Rasagiline (% Inhibition) | Amantadine (% Inhibition) | BHT (Standard) (% Inhibition) |
|---|---|---|---|
| 200 | 11.9% | 16.1% | 58.6% |
| 400 | 25.6% | 49.4% | 88.9% |
| 600 | 61.6% | 62.9% | 96.1% |
| 800 | 68.7% | 71.9% | 97.9% |
| 1000 | 85.6% | 89.9% | 99.4% |
Data sourced from a comparative free radical scavenging evaluation. biomedpharmajournal.org
Neurotrophic Factor Modulation (e.g., Glial Cell Line-Derived Neurotrophic Factor, Brain-Derived Neurotrophic Factor)
Rasagiline has been shown to modulate the expression of key neurotrophic factors, specifically Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF). mdpi.com These proteins are crucial for neuronal survival, growth, and plasticity. mdpi.comarchivesofmedicalscience.comopenaccessjournals.com The induction of these factors is considered a significant part of rasagiline's neuroprotective mechanism. mdpi.comnih.gov
Research indicates that rasagiline enhances the expression of both GDNF and BDNF. nih.govnih.gov A genomic study in the rat midbrain reported that rasagiline treatment increased the mRNA expression of BDNF and GDNF by 5 to 10-fold compared to controls. nih.gov This upregulation is associated with the activation of cell survival signaling pathways, including phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein (MAP) kinase. nih.gov Furthermore, in vivo studies using a double-lesion animal model demonstrated that prolonged treatment with rasagiline or its primary metabolite, aminoindan, resulted in significantly increased BDNF levels in the frontal cortex, striatum, and hippocampus. nih.gov This effect was linked to the sparing of mitochondrial markers and dopaminergic terminals. nih.gov
Table 2: Effect of Rasagiline and Aminoindan on BDNF Levels in a Double Lesion Rat Model This interactive table summarizes the observed changes in Brain-Derived Neurotrophic Factor (BDNF) levels in different brain regions following treatment.
| Brain Region | Treatment Group | Outcome |
|---|---|---|
| Frontal Cortex | Aminoindan-treated | Significantly higher BDNF levels compared to all other groups. |
| Striatum | Rasagiline-treated | Significantly increased BDNF levels compared to saline-treated group. |
| Striatum | Aminoindan-treated | Significantly higher BDNF levels compared to all other groups. |
| Hippocampus | Rasagiline-treated | Significantly increased BDNF levels compared to saline-treated group. |
| Hippocampus | Aminoindan-treated | Significantly increased BDNF levels compared to saline-treated group. |
Findings from an in vivo study investigating the neuroprotective effects of rasagiline and its metabolite. nih.gov
Protein Kinase C (PKC) Activation
The activation of Protein Kinase C (PKC), a family of enzymes crucial for various signal transduction pathways, is another key aspect of rasagiline's mechanism of action. nih.gov This activity is linked to both its neuroprotective properties and its ability to modulate the processing of Amyloid Precursor Protein (APP). nih.govnih.gov The neuroprotective activity associated with the propargyl moiety of rasagiline involves the activation of PKC, which helps protect mitochondrial viability. nih.gov
In vivo studies have provided specific details on this mechanism. Administration of rasagiline to mice was found to up-regulate the levels of phosphorylated PKC (p-PKC) and increase the expression of specific PKC isozymes, namely alpha (α) and epsilon (ε), in the hippocampus. nih.gov Concurrently, rasagiline treatment significantly increased the levels of phosphorylated myristoylated alanine-rich C kinase substrate (p-MARCKS), a major physiological substrate of PKC, and the levels of receptors for activated C kinase 1 (RACK1), which are important for the translocation and function of PKC. nih.gov These findings suggest that rasagiline and its derivatives regulate PKC-dependent signaling pathways, which may be critical for their neuroprotective effects and their influence on neuronal plasticity. nih.gov
Amyloid Precursor Protein (APP) Processing and Soluble APP alpha (sAPPalpha) Generation
Rasagiline influences the processing of Amyloid Precursor Protein (APP), directing it towards a non-amyloidogenic pathway. nih.govnih.gov Normally, APP can be cleaved by β- and γ-secretases to produce amyloid-β (Aβ) peptides. plos.org However, cleavage by α-secretase within the Aβ sequence generates a soluble, neuroprotective fragment known as soluble APP alpha (sAPPα), and precludes the formation of Aβ. plos.orgeuropeanreview.org
Rasagiline has been demonstrated to promote the generation of sAPPα. nih.govnih.gov This effect is mediated through the activation of the Protein Kinase C (PKC) and MAP kinase signaling pathways, which in turn stimulate α-secretase activity. nih.govnih.gov In vitro studies using SH-SY5Y human neuroblastoma cells have shown that rasagiline stimulates the release of sAPPα in a dose-dependent manner. researchgate.net This action is considered a novel pharmacological mechanism that contributes to the compound's neuroprotective profile, as sAPPα itself has neurotrophic and memory-enhancing properties. nih.goveuropeanreview.org
Table 3: Effect of Rasagiline on sAPPα Release in SH-SY5Y Neuroblastoma Cells This interactive table shows the dose-dependent effect of Rasagiline on the release of soluble Amyloid Precursor Protein alpha (sAPPα) from neuronal cells.
| Rasagiline Concentration (µM) | sAPPα Release (% of Basal Release) | Significance vs. Control |
|---|---|---|
| 1 | ~140% | P<0.05 |
| 10 | ~175% | P <0.001 |
Data are expressed as the mean ± SE from 3-5 independent experiments. researchgate.net
Preclinical Models and Neurodegenerative Disease Research
In Vitro Cellular Models
In vitro studies using cultured neuronal cells have been instrumental in dissecting the molecular pathways through which rasagiline (B1678815) may confer neuroprotection.
Neuronal Cell Culture Studies (e.g., PC12, SH-SY5Y Cells)
PC12 cells, derived from a rat adrenal medulla pheochromocytoma, and human neuroblastoma SH-SY5Y cells are widely used neuronal cell models in neurobiology research. mdpi.comresearchgate.net Both cell lines can be differentiated to exhibit neuron-like characteristics, making them suitable for studying neurodegenerative processes. mdpi.com Rasagiline has demonstrated neuroprotective properties in both PC12 and SH-SY5Y cell cultures. nih.gov In SH-SY5Y cells, rasagiline has been shown to upregulate anti-apoptotic molecules and downregulate pro-apoptotic factors. nih.gov Specifically, it has been found to increase the expression of anti-apoptotic Bcl-2 family proteins. researchgate.net Furthermore, studies in SH-SY5Y cells indicate that rasagiline can induce the expression of type A monoamine oxidase (MAO-A). nih.gov The propargylamine (B41283) moiety of rasagiline is considered crucial for its neuroprotective activity. niph.go.jp
Response to Neurotoxins (e.g., MPTP, SIN-1, N-methyl-(R)-salsolinol, Glutamate (B1630785), Beta-Amyloid Protein)
Rasagiline has shown protective effects against a variety of neurotoxins in cell culture models. nih.gov It has demonstrated the ability to shield neuronal cells from toxins such as MPTP, 6-hydroxydopamine (6-OHDA), and N-methyl(R)salsolinol. nih.govnih.gov In human dopaminergic neuroblastoma SH-SY5Y cells, rasagiline has been found to prevent apoptotic DNA damage induced by peroxynitrite, a product of the reaction between superoxide (B77818) and nitric oxide, which is related to the neurotoxicity of agents like SIN-1. niph.go.jpnih.gov The compound's neuroprotective actions in these models are linked to its ability to prevent mitochondrial membrane potential collapse and the translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to the nucleus, key events in neurotoxin-induced apoptosis. nih.gov Additionally, rasagiline has been observed to protect against glutamate-induced toxicity and the neurotoxic effects of beta-amyloid protein, a key component in Alzheimer's disease pathology. researchgate.net
Ischemic Insult Models (e.g., Oxygen-Glucose Deprivation/Reoxygenation)
To simulate the cellular stress of a stroke or ischemic event, researchers utilize in vitro models of oxygen-glucose deprivation (OGD) followed by reoxygenation. mdpi.com Rasagiline has demonstrated neuroprotective capabilities in these models. nih.gov In NGF-differentiated PC12 cells subjected to OGD, rasagiline reduced cell death in a dose-dependent manner. nih.gov This protective effect was observed even when the compound was administered after the ischemic insult and was associated with a smaller decrease in ATP levels and a marked inhibition of prostaglandin (B15479496) E2 (PGE2) release. nih.gov Further studies in PC12 cells have shown that rasagiline can attenuate cell death induced by OGD/reoxygenation by reducing the generation of reactive oxygen species and decreasing the nuclear translocation of GAPDH. mdpi.comresearchgate.netnih.gov This neuroprotection is linked to the activation of the Akt/Nrf2 signaling pathway, which leads to an increase in the expression of antioxidant enzymes. researchgate.netnih.gov Notably, the neuroprotective effect of rasagiline in these ischemic models appears to be independent of MAO-A inhibition. nih.gov
In Vivo Animal Models of Neurodegeneration
Animal models provide a more complex biological system to study the potential therapeutic effects of compounds for neurodegenerative diseases.
Parkinson's Disease Models (e.g., MPTP-Induced Neurotoxicity, 6-Hydroxydopamine Lesioned Models)
Animal models are crucial for understanding Parkinson's disease (PD) and developing new treatments. frontiersin.org The most common models use neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and 6-hydroxydopamine (6-OHDA) to replicate the dopaminergic neuron loss seen in PD. frontiersin.orgmdbneuro.comresearchgate.net Rasagiline has shown significant neuroprotective effects in these models. nih.govopenaccessjournals.com In the MPTP model, rasagiline blocks the neurotoxicity induced by the toxin. openaccessjournals.com Chronic administration of rasagiline to MPTP-treated mice has been shown to promote the recovery of tyrosine hydroxylase-immunopositive cells in the midbrain. researchgate.net This neurorestorative effect is attributed to the activation of signaling pathways associated with neurotrophic factors. researchgate.net In the 6-OHDA rat model, which involves creating a lesion in the substantia nigra, rasagiline treatment has been found to protect dopaminergic neurons. nih.gov The neuroprotective properties of rasagiline in these models are associated with the upregulation of anti-apoptotic proteins like Bcl-2 and the induction of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). researchgate.netopenaccessjournals.com
Models of Other Neurodegenerative Conditions (e.g., Amyotrophic Lateral Sclerosis, Stroke)
The potential neuroprotective effects of rasagiline have also been investigated in models of other neurodegenerative conditions. In the context of amyotrophic lateral sclerosis (ALS), a progressive motor neuron disease, preclinical studies using the SOD1-G93A mouse model showed that rasagiline had a disease-modifying effect. nih.gov However, subsequent clinical trials in human patients with ALS did not demonstrate a significant benefit in slowing disease progression. nih.govresearchgate.netjwatch.org In models of stroke, rasagiline has shown promise. For instance, in mice subjected to traumatic brain injury, rasagiline treatment was found to reduce the resulting complications and accelerate recovery. nih.gov
Neurotrauma and Global Ischemia Models
Rasagiline has been evaluated in preclinical models of acute neurological injury, including neurotrauma and global ischemia, to assess its neuroprotective potential beyond the context of chronic neurodegenerative diseases.
In a model of closed head injury in mice, administration of rasagiline was found to be protective against the immediate consequences of the trauma. dovepress.com Research in models of global ischemia, such as stroke, has further substantiated these protective effects. alzdiscovery.org In stroke-prone spontaneously hypertensive rats, rasagiline treatment delayed the onset of stroke, decreased its incidence, and resulted in a less severe outcome compared to the control group. alzdiscovery.org
Studies using a rat model of brain ischemia induced by middle cerebral artery occlusion (MCAO) have provided quantitative evidence of rasagiline's neuroprotective effects. alzdiscovery.orgnih.gov When administered immediately after the ischemic event, rasagiline significantly reduced the infarct size and improved neurological severity scores. alzdiscovery.orgnih.gov Cognitive function, assessed via a water maze test several weeks after the occlusion, was also significantly improved in rats treated with rasagiline compared to controls. alzdiscovery.orgnih.gov The neuroprotective effect was also observed in the reduction of the necrotic brain area in the long term. nih.gov Notably, the therapeutic window for this protective effect appears to be limited, as the effect was reproducible when administered 2 hours post-occlusion but not after 4 hours. nih.gov In vitro studies using pheochromocytoma PC12 neuronal cell cultures exposed to oxygen-glucose deprivation and reoxygenation—an established model for ischemic insult—further support the neuroprotective capabilities of rasagiline. preprints.orgnih.gov
Table 1: Effects of Rasagiline in Preclinical Ischemia Models
| Model | Key Findings | Reference |
|---|---|---|
| Rat Middle Cerebral Artery Occlusion (MCAO) | Reduced infarct size by 48.6%; Reduced neurological severity score by 32.7%; Improved cognitive function in water maze test. | alzdiscovery.orgnih.gov |
| Rat Middle Cerebral Artery Occlusion (MCAO) | Reduced necrotic brain area by 35-50% with a single bolus dose. | nih.gov |
| Stroke-Prone Spontaneously Hypertensive Rats | Delayed stroke onset, decreased stroke incidence, and reduced severity. | alzdiscovery.org |
| PC12 Cell Culture (Oxygen-Glucose Deprivation) | Protected against aponecrotic cell death. | preprints.orgnih.gov |
Assessment of Neuroprotective and Disease-Modifying Effects in Preclinical Settings
Beyond its symptomatic effects derived from monoamine oxidase B (MAO-B) inhibition, rasagiline has demonstrated significant neuroprotective and potential disease-modifying properties in a wide range of preclinical studies. dovepress.comhres.caopenaccessjournals.com These effects are considered a secondary pharmacodynamic action and have been observed in both in vitro and in vivo models of neurodegeneration. hres.caresearchgate.net The neuroprotective activity appears to be linked to its N-propargylamine moiety and is, in part, independent of MAO-B inhibition. preprints.org
The neuroprotective mechanisms of rasagiline are multifaceted. nih.gov A key aspect of its action involves the modulation of cell death and survival pathways. nih.gov Studies have shown that rasagiline promotes the expression of anti-apoptotic proteins, such as Bcl-2, and inhibits the opening of the mitochondrial permeability transition pore, thereby stabilizing mitochondrial membrane potential and preventing apoptosis. dovepress.comalzdiscovery.orgnih.gov Furthermore, rasagiline has been found to induce pro-survival brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). nih.gov
In cellular models, rasagiline protects neurons against a variety of toxins, including 6-hydroxydopamine (6-OHDA) and the Parkinsonian-mimetic agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). dovepress.comopenaccessjournals.com It has been shown to increase the survival of fetal mesencephalic dopaminergic neurons in culture. dovepress.com Recent research using an in-vitro ischemia model demonstrated that rasagiline provides neuroprotection by inhibiting α-synuclein and glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-mediated cell death. nih.gov This study also revealed that rasagiline activates the Akt/Nrf2 redox-signaling pathway, leading to an increase in mitochondria-specific antioxidant enzymes. nih.gov Specifically, rasagiline treatment led to a 50% increase in protein kinase B (Akt) phosphorylation and induced the nuclear shuttling of the transcription factor Nrf2 by 40-90%. nih.gov
In vivo studies corroborate these findings. In a rat model where Parkinson's disease-like damage was induced by 6-OHDA, rasagiline treatment protected dopaminergic neurons. dovepress.com Similarly, in a transgenic mouse model of multiple system atrophy, rasagiline treatment resulted in a significant reduction of induced neuronal loss in several brain regions, including the striatum and substantia nigra pars compacta. dovepress.com The potential for disease modification has also been suggested by studies showing that rasagiline can prevent the toxic oligomerization and aggregation of α-synuclein. nih.gov While a large body of preclinical evidence supports a neuroprotective role for rasagiline, this has not yet been definitively proven as a disease-modifying effect in clinical settings. openaccessjournals.comnih.gov
Table 2: Summary of Preclinical Neuroprotective Findings for Rasagiline
| Model Type | Neuroprotective Mechanism/Effect | Key Quantitative Data | Reference |
|---|---|---|---|
| In Vitro (General) | Upregulation of anti-apoptotic Bcl-2 protein family. | - | dovepress.comalzdiscovery.orgnih.gov |
| In Vitro (General) | Induction of pro-survival neurotrophic factors (BDNF, GDNF). | - | nih.gov |
| In Vitro (General) | Prevention of mitochondrial apoptosis. | - | nih.gov |
| In Vitro (Ischemia Model) | Inhibition of α-synuclein and GAPDH-mediated cell death. | Decreased ischemia-induced α-synuclein protein expression by 50%. | nih.gov |
| In Vitro (Ischemia Model) | Activation of Akt/Nrf2 redox-signaling pathway. | Increased Akt phosphorylation by 50%; Increased nuclear shuttling of Nrf2 by 40-90%. | nih.gov |
| In Vivo (MPTP Model) | Blocks MPTP-induced neurotoxicity. | - | openaccessjournals.com |
| In Vivo (6-OHDA Model) | Protection of dopaminergic neurons. | - | dovepress.com |
| In Vivo (MSA Model) | Reduction of 3-NP-induced neuronal loss in striatum, substantia nigra, and other areas. | - | dovepress.com |
Pharmacokinetic and Metabolic Research Preclinical/in Vitro Focus
Absorption and Bioavailability in Preclinical Models
Rasagiline (B1678815) is rapidly absorbed after oral administration, with an absolute bioavailability of approximately 36%. drugbank.comwikipedia.org Preclinical studies indicate that it undergoes extensive first-pass metabolism, which contributes to its variable oral bioavailability. nih.gov This initial metabolism is partly due to rasagiline binding to monoamine oxidase (MAO) sites in the intestine before reaching the liver. europa.eu
The pharmacokinetic profile of rasagiline shows a more than proportional increase in the area under the curve (AUC) in the dose range of 1 mg to 6 mg, while the maximum plasma concentration (Cmax) is dose-proportional. fda.gov
| Parameter | Finding | References |
|---|---|---|
| Absolute Bioavailability | Approximately 36% | drugbank.comwikipedia.org |
| Metabolism | Extensive first-pass hepatic metabolism | nih.gov |
| Dose Proportionality | AUC increases more than proportionally with dose (1-6 mg), while Cmax is dose-proportional. | fda.gov |
Distribution and Tissue Binding Studies (e.g., Blood-Brain Barrier Penetration)
Rasagiline exhibits a large volume of distribution, with a mean steady-state volume of 87 L, indicating extensive tissue binding that exceeds its binding to plasma proteins. ebmconsult.com Plasma protein binding for rasagiline ranges from 88% to 94%, with a mean binding of 61-63% to human albumin over a concentration range of 1-100 ng/mL. drugbank.comwikipedia.org
Preclinical studies in pigmented animals have shown that while distribution is widespread, it takes longer to reach certain tissues like the large intestine, urinary bladder, and lacrimal glands. europa.eu Persistence of the compound for up to 24 hours was observed in the eyes, skin, and arterial walls of these animals. europa.eu As an inhibitor of MAO-B, which is abundant in the brain, rasagiline effectively penetrates the blood-brain barrier to exert its therapeutic effects. nih.gov
| Parameter | Finding | References |
|---|---|---|
| Mean Volume of Distribution (Steady-State) | 87 L | ebmconsult.com |
| Plasma Protein Binding | 88-94% | drugbank.comwikipedia.org |
| Albumin Binding | 61-63% | drugbank.comwikipedia.org |
| Tissue Distribution | Widespread, with slower distribution to the large intestine, urinary bladder, and lacrimal glands. | europa.eu |
| Tissue Persistence (Pigmented Animals) | Up to 24 hours in eyes, skin, and arterial walls. | europa.eu |
Biotransformation Pathways and Metabolite Profiling
Rasagiline undergoes almost complete biotransformation in the liver before it is excreted. drugbank.comnih.gov The metabolic process proceeds through two primary pathways: N-dealkylation and/or hydroxylation. ebmconsult.com
In vitro experiments have demonstrated that the metabolism of rasagiline is dependent on the cytochrome P450 (CYP) system. drugbank.com The major isoenzyme responsible for its metabolism is CYP1A2. drugbank.comwikipedia.orgnih.govnih.govnih.gov This has clinical implications, as inhibitors of CYP1A2 can slow the elimination of rasagiline. nih.gov Conversely, inducers of CYP1A2, such as chemicals found in cigarette smoke, can increase the systemic metabolism of rasagiline. nih.govresearchgate.netpjms.org.pk Studies have shown that genetic variants of CYP1A2, such as the CYP1A2*AA variant, can lead to significantly increased metabolism of the drug. nih.govresearchgate.netpjms.org.pk
The primary biotransformation pathways of rasagiline lead to the formation of several metabolites. The major metabolite is 1-aminoindan (B1206342) (AI), formed through N-dealkylation. wikipedia.orgebmconsult.comnih.gov Other metabolites include 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-AI), which are produced via hydroxylation. wikipedia.orgebmconsult.com
The main metabolite, (R)-1-aminoindan, is of particular interest due to its own pharmacological activity. While it is considered a weak, reversible MAO-B inhibitor and lacks amphetamine-like activity, it has demonstrated neuroprotective properties in various experimental models. wikipedia.orgrasagiline.comnih.govresearchgate.net Some research suggests that 1-aminoindan may enhance striatal dopaminergic neurotransmission and improve motor function through mechanisms independent of MAO inhibition. wikipedia.orgresearchgate.net
Following the initial biotransformation, rasagiline and its metabolites undergo further conjugation, primarily through glucuronidation. drugbank.comwikipedia.orgnih.gov This Phase II metabolic reaction makes the compounds more water-soluble, facilitating their excretion. The glucuronide conjugates of rasagiline and its metabolites are then eliminated from the body, with urinary excretion being the major pathway. drugbank.comebmconsult.com
After oral administration of radiolabeled rasagiline, approximately 62% of the total dose is excreted in the urine and 7% in the feces over a 7-day period. drugbank.comebmconsult.com Less than 1% of rasagiline is excreted as the unchanged drug in the urine. drugbank.comebmconsult.com
Comparative Metabolic Profiles (Rasagiline vs. Selegiline (B1681611) Metabolites)
A key distinction between rasagiline and the older MAO-B inhibitor, selegiline, lies in their metabolic byproducts. Rasagiline is metabolized to its major metabolite, 1-aminoindan. nih.govrasagiline.com In contrast, selegiline is metabolized to L-methamphetamine and L-amphetamine. rasagiline.comrasagiline.com
This difference is significant because the amphetamine metabolites of selegiline are neurotoxic and can produce sympathomimetic effects, which may counterbalance the neuroprotective effects of the parent drug. nih.govrasagiline.com Conversely, rasagiline's primary metabolite, 1-aminoindan, is not only devoid of these amphetamine-like effects but also possesses its own neuroprotective activity. wikipedia.orgrasagiline.comnih.gov This favorable metabolic profile is considered a potential advantage of rasagiline over selegiline. nih.gov
| Compound | Major Metabolites | Pharmacological Activity of Major Metabolites | References |
|---|---|---|---|
| Rasagiline | 1-aminoindan | Neuroprotective, non-amphetamine-like | wikipedia.orgnih.govrasagiline.comnih.gov |
| Selegiline | L-methamphetamine, L-amphetamine | Neurotoxic, sympathomimetic effects | rasagiline.comrasagiline.comnih.govrasagiline.com |
Plasma Protein Binding Studies (In Vitro)
In vitro studies have been conducted to characterize the plasma protein binding of rasagiline, a key pharmacokinetic parameter that influences the drug's distribution and availability. Research indicates that rasagiline is extensively bound to plasma proteins.
Findings from preclinical research show that the plasma protein binding for rasagiline ranges from 88% to 94%. drugbank.comnih.gov Specifically, the binding to human albumin, a major protein in plasma, has been quantified to be between 61% and 63% over a concentration range of 1-100 ng/mL. drugbank.comnih.gov Another report suggests that plasma albumin binding is in the range of 60% to 70%. nih.gov
Further in vitro investigations using an ultracentrifugation technique determined the plasma protein binding of rasagiline mesylate in different species. In rat plasma, the binding was found to be between 75.2% and 81.3%, while in human plasma, the binding was confirmed to be in the 88% to 94% range. researchgate.net The extensive binding of rasagiline to plasma proteins, particularly albumin, is a significant factor in its pharmacokinetic profile. nih.gov
Table 1: In Vitro Plasma Protein Binding of Rasagiline
| Species | Matrix | Binding Percentage (%) | Specific Protein | Concentration Range |
|---|---|---|---|---|
| Human | Plasma | 88 - 94 | Albumin | 1-100 ng/mL |
| Rat | Plasma | 75.2 - 81.3 | Not Specified | Not Specified |
Drug Interaction Studies Mechanistic Preclinical Focus
Cytochrome P450 Enzyme Interactions (e.g., CYP1A2 Inhibition/Induction)
Preclinical in vitro metabolism studies have been crucial in elucidating the metabolic pathways of rasagiline (B1678815), identifying the cytochrome P450 (CYP) system as the primary route of its biotransformation. drugbank.com Specifically, these studies have pinpointed CYP1A2 as the major isoenzyme responsible for the metabolism of rasagiline. europa.eueuropa.eutevauk.comwikipedia.orgnih.gov This foundational preclinical finding has significant implications for predicting and understanding potential drug-drug interactions.
Further in vitro investigations were conducted to determine rasagiline's potential to inhibit various CYP isoenzymes. In these experiments, rasagiline was shown to be neither an inhibitor nor an inducer of major CYP450 enzymes at clinically relevant concentrations. europa.eu One study demonstrated that at a concentration of 1 µg/ml—a level approximately 160 times the average maximum plasma concentration (Cmax) observed in patients—rasagiline did not inhibit CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, or CYP4A. europa.eueuropa.eutevauk.comeuropa.eu These results from preclinical systems indicate that therapeutic concentrations of rasagiline are unlikely to cause clinically significant interference with the metabolism of substrates for these enzymes. europa.eueuropa.eutevauk.com
The reliance on CYP1A2 for its metabolism means that substances which induce this enzyme could potentially decrease plasma levels of rasagiline. europa.eutevauk.comeuropa.eu This has been noted as a risk for patients who smoke, as tobacco smoke is a known inducer of CYP1A2. europa.eueuropa.eutevauk.com Conversely, co-administration with potent inhibitors of CYP1A2 can alter rasagiline's plasma levels. europa.eueuropa.eutevauk.com For example, in vitro findings led to clinical studies with ciprofloxacin, a potent CYP1A2 inhibitor, which was found to increase the area under the curve (AUC) of rasagiline by 83%. europa.eueuropa.eufda.gov In contrast, co-administration with theophylline, a substrate of CYP1A2, did not affect the pharmacokinetics of either compound, reinforcing the understanding of the specific nature of the interaction. europa.eueuropa.eutevauk.com
| CYP Isoenzyme | Preclinical Finding (In Vitro) | Outcome |
|---|---|---|
| CYP1A2 | Major enzyme for rasagiline metabolism. europa.euwikipedia.orgnih.gov | Metabolism is sensitive to CYP1A2 inhibitors (e.g., Ciprofloxacin) and inducers (e.g., smoking). europa.eufda.gov |
| CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, CYP4A | Not inhibited by rasagiline at a concentration of 1 µg/ml. tevauk.comeuropa.eu | Therapeutic concentrations of rasagiline are unlikely to interfere with substrates of these enzymes. tevauk.com |
Non-CYP Mediated Interactions in Preclinical Systems
While the cytochrome P450 system, particularly CYP1A2, is the main pathway for rasagiline metabolism, non-CYP mediated processes also play a role in its elimination. europa.eueuropa.eu Following metabolism by CYP enzymes, conjugation of rasagiline and its metabolites was identified as a major elimination pathway to yield glucuronides. europa.euwikipedia.orgeuropa.eu The biotransformation of rasagiline occurs almost completely in the liver before excretion. drugbank.comnih.gov
The primary routes of metabolism involve N-dealkylation and/or hydroxylation. nih.govopenaccessjournals.com This process yields the main metabolite, (R)-1-aminoindan, which is notably not an inhibitor of monoamine oxidase B (MAO-B). europa.euopenaccessjournals.comnih.gov After oral administration of radiolabeled rasagiline in preclinical models, elimination was found to occur primarily through urine (about 62%) and secondarily via feces. europa.eufda.gov Less than 1% of rasagiline is excreted as an unchanged product in the urine, highlighting the extensive nature of its metabolism. europa.euwikipedia.orgfda.gov
| Metabolic Pathway | Description | Key Metabolite(s) |
|---|---|---|
| N-dealkylation / Hydroxylation (CYP-mediated) | Primary biotransformation routes occurring in the liver. nih.govopenaccessjournals.com | (R)-1-Aminoindan, 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI), 3-hydroxy-1-aminoindan (3-OH-AI). wikipedia.orgopenaccessjournals.com |
| Glucuronidation (Non-CYP) | A major elimination pathway for rasagiline and its metabolites following primary metabolism. europa.euwikipedia.orgeuropa.eu | Glucuronide conjugates. europa.eu |
Impact on Neurotransmitter Systems Beyond Dopamine (B1211576) (e.g., Serotonin (B10506), Norepinephrine) in Preclinical Contexts
Rasagiline's primary mechanism of action is as a potent, irreversible, and selective inhibitor of MAO-B. europa.eueuropa.eunih.gov MAO-B is the predominant form of the enzyme in the brain and is chiefly responsible for the metabolic breakdown of dopamine. drugbank.comopenaccessjournals.com This selectivity is a key feature distinguished from non-selective MAO inhibitors, which also inhibit MAO-A. MAO-A is the enzyme primarily responsible for metabolizing other neurotransmitters such as serotonin and norepinephrine (B1679862). openaccessjournals.com
Preclinical models have demonstrated that rasagiline's selectivity for MAO-B is significantly higher than for MAO-A, which minimizes the "cheese effect" (a hypertensive reaction to tyramine) at therapeutic doses, as MAO-A in the gastrointestinal tract remains active to metabolize dietary tyramine. openaccessjournals.com However, this selectivity is dose-dependent. Preclinical studies in rats with escalating doses have shown that the selectivity for MAO-B over MAO-A can be lost at higher concentrations. nih.gov
Due to its MAO inhibitory activity, there are theoretical concerns about interactions with other drugs that affect neurotransmitter systems. Rasagiline can slow the metabolism of serotonin. davisphinneyfoundation.org Therefore, co-administration with serotonergic agents like selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs) has been studied with caution, due to the potential risk of serotonin syndrome. davisphinneyfoundation.orgpatsnap.comnih.gov Similarly, because MAO inhibition can potentiate the effects of sympathomimetic amines, which act on the norepinephrine system, concomitant use with agents like ephedrine (B3423809) or pseudoephedrine is not recommended based on its mechanism of action. europa.eueuropa.eu
| Neurotransmitter System | Preclinical Mechanistic Finding | Potential Interaction Context |
|---|---|---|
| Dopaminergic | Potent, irreversible, and selective inhibition of MAO-B, increasing extracellular dopamine levels. europa.eueuropa.eu | Primary therapeutic effect. |
| Serotonergic | Rasagiline slows serotonin metabolism. davisphinneyfoundation.org At therapeutic doses, high selectivity for MAO-B over MAO-A minimizes impact, but selectivity is dose-dependent. openaccessjournals.comnih.gov | Caution with concomitant use of serotonergic antidepressants (SSRIs, SNRIs) due to theoretical risk of serotonin syndrome. patsnap.comnih.gov |
| Noradrenergic | MAO inhibitory activity can potentiate the effects of sympathomimetic amines. europa.eueuropa.eu | Not recommended for use with sympathomimetics like ephedrine and pseudoephedrine. europa.eu |
Synthetic Chemistry and Structural Analysis
Enantiomeric Purity and Stereochemistry
The stereochemistry of rasagiline (B1678815) is critical to its pharmacological activity. The therapeutic efficacy resides almost exclusively in the (R)-enantiomer. wikipedia.org The (S)-enantiomer, known as TVP1022, is a significantly weaker MAO-B inhibitor, being about 1,000 times less potent than the (R)-enantiomer. wikipedia.orgsigmaaldrich.comdrugbank.com Furthermore, the (S)-enantiomer exhibits poor selectivity for MAO-B over MAO-A. wikipedia.org This stark difference in activity between the enantiomers underscores the importance of high enantiomeric purity in the final pharmaceutical product.
The R-configuration at the 1-position of the indan (B1671822) ring is crucial for its biological activity. ontosight.ai The high stereoselectivity of the enzymatic target, MAO-B, for the (R)-enantiomer is substantial, with a preference of 2500-fold over the (S)-enantiomer. acs.org MAO-A also shows a preference for the R-enantiomer, albeit to a lesser extent (17-fold). acs.org
Structural Characterization and Crystal Structure Analysis (e.g., Ethanedisulfonate Salt)
The three-dimensional structure of rasagiline and its salts has been elucidated through crystallographic studies. The first crystal structure of a rasagiline salt to be determined was that of rasagiline ethanedisulfonate. nih.gov This salt, with the chemical formula bis[(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-aminium] ethanedisulfonate, crystallizes in a monoclinic C2 symmetry. nih.gov The structure reveals an extensive hydrogen-bonding network where the C2-symmetric ethanedisulfonate anions are connected to four rasagiline cations via N-H...O hydrogen bonds, forming large 18-membered rings arranged in a ladder-like fashion. nih.gov This robust hydrogen-bonding architecture is thought to contribute to the stability of the crystal structure. nih.gov Notably, rasagiline ethanedisulfonate is nonhygroscopic, and searches for polymorphs, hydrates, or solvates have not yielded other forms. nih.gov
The structure of rasagiline mesylate has also been determined from powder diffraction data. iucr.org In this structure, (R)-RasH+ moieties form layers connected by mesylate ions through N—H⋯O and C—H⋯O hydrogen bonds. iucr.org Computational studies using density functional theory (DFT) have been employed to optimize the geometric structures of rasagiline and its mesylate and ethanedisulfonate salts, showing good agreement with experimental data. researchgate.netresearchgate.net These studies confirm the envelope-like conformation of the five-membered ring in the indan structure. researchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies
The N-propargyl group is a key pharmacophore of rasagiline, essential for its mechanism of action as an irreversible MAO-B inhibitor. wikipedia.orgtaylorandfrancis.com This moiety is responsible for the covalent and irreversible binding to the flavin adenine (B156593) dinucleotide (FAD) cofactor of the MAO enzyme. wikipedia.orgopenaccessjournals.com Specifically, the propargyl group forms a covalent adduct with the N-5 position of the isoalloxazine ring of FAD. mdpi.com This "suicide inhibition" mechanism inactivates the enzyme, with recovery of activity requiring de novo enzyme synthesis. taylorandfrancis.com
Molecular docking studies have identified the key pharmacophoric features for MAO-B inhibition to include an aromatic core, a hydrogen bond acceptor, a hydrogen bond donor-acceptor, and a hydrophobic core. nih.gov
The structure of rasagiline is finely tuned for selective MAO-B inhibition. Structure-activity studies have shown that maintaining a distance of no more than two carbon atoms between the aromatic ring and the N-propargyl group is crucial for its specificity for MAO-B over MAO-A. wikipedia.orgopenaccessjournals.com
Beyond its role in MAO-B inhibition, the propargyl moiety is also implicated in the neuroprotective and anti-apoptotic properties of rasagiline, which appear to be independent of its enzyme-inhibiting activity. wikipedia.orgdrugbank.compreprints.org Evidence for this comes from studies showing that the S-isomer, TVP1022, which is a very weak MAO-B inhibitor, still exhibits neuroprotective effects. sigmaaldrich.comdrugbank.comopenaccessjournals.com The neuroprotective action is associated with the regulation of Bcl-2 family proteins and the stabilization of the mitochondrial permeability transition pore. drugbank.comcapes.gov.br The propargylamine (B41283) structure itself is believed to possess these neuroprotective qualities. capes.gov.br
The primary metabolite of rasagiline, (R)-1-aminoindan, lacks significant MAO-B inhibitory activity but has demonstrated neuroprotective effects in some models. wikipedia.org
The development of rasagiline has spurred the creation of various derivatives and analogs to explore and enhance its therapeutic potential.
TVP1022 : The (S)-enantiomer of rasagiline, TVP1022, serves as an important research tool. medchemexpress.comtargetmol.com While it is a very weak and poorly selective MAO inhibitor, it retains the neuroprotective activities of the parent compound, helping to decouple this effect from MAO-B inhibition. wikipedia.orgsigmaaldrich.comdrugbank.com
Ladostigil (TV-3326) : This bifunctional drug was developed from the structural modification of rasagiline. wikipedia.org It incorporates a carbamate (B1207046) moiety, conferring additional acetylcholinesterase inhibitory activity. wikipedia.orgcapes.gov.brepa.gov Ladostigil, or (N-propargyl-(3R)-aminoindan-5-yl)-ethyl methylcarbamate, was designed to have both MAO and cholinesterase inhibitory activities for potential use in dementias like Alzheimer's disease. capes.gov.brepa.govncats.io It retains the neuroprotective properties of rasagiline. capes.gov.br
M-30 : Another bifunctional derivative, M-30, combines the propargyl moiety of rasagiline with the structure of a brain-permeable iron chelator, VK-28. eurekaselect.comnih.gov This design aims to target multiple pathways involved in neurodegeneration. eurekaselect.com
Other Analogs : Studies on other analogs have provided further insight into the SAR of rasagiline. N-methylating the aminoindan nitrogen (as in R-MPAI) or adding substituents to the aromatic ring can alter the potency and selectivity of MAO inhibition. acs.orgnih.gov For example, adding a hydroxyl group at the C4 or C6 position results in compounds that inhibit both MAO-A and MAO-B. ontosight.ainih.gov
Analytical Method Development and Validation
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Rasagiline (B1678815) Besylate, offering high resolution and sensitivity. Various HPLC methods have been developed and validated to suit different analytical needs.
Reverse Phase HPLC Method Development and Validation
Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used for Rasagiline Besylate analysis. These methods are valued for their ability to separate the drug from its impurities and degradation products.
Several studies have focused on developing and validating RP-HPLC methods for the quantification of Rasagiline Mesylate in bulk drug and pharmaceutical dosage forms. japsonline.comajrconline.org One method utilized a C18 column with a mobile phase of acetonitrile (B52724) and water (50:50 v/v) adjusted to a pH of 3.0, with UV detection at 268 nm. japsonline.com Another validated method employed a mobile phase of acetonitrile, isopropyl alcohol, and water (10:20:70, v/v/v) at a pH of 2.5, with detection at 210 nm. ajrconline.org For the analysis of Rasagiline Mesylate in biodegradable microspheres, a method was developed using a mobile phase of acetonitrile and water (5:95, v/v) at pH 3.1 and UV detection at 290 nm. nih.gov
The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. japsonline.com
Table 1: Summary of Validated RP-HPLC Methods for this compound
| Parameter | Method 1 japsonline.com | Method 2 ajrconline.org | Method 3 nih.gov |
|---|---|---|---|
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm) | RP-18 | RP-18 |
| Mobile Phase | Acetonitrile:Water (50:50), pH 3.0 | Acetonitrile:Isopropanol:Water (10:20:70), pH 2.5 | Acetonitrile:Water (5:95), pH 3.1 |
| Flow Rate | 0.8 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection (UV) | 268 nm | 210 nm | 290 nm |
| Linearity Range | 25–1000 µg/mL | 1-200 µg/mL | 0.5-20.0 µg/mL |
| LOD | 0.1 µg/mL | 0.4044 µg/mL | 0.07 µg/mL |
| LOQ | 1 µg/mL | 1.2133 µg/mL | 0.23 µg/mL |
| Accuracy (% Recovery) | 100.76% - 101.82% | 95.16% - 102.24% | 99.01% - 102.55% |
HPLC-UV and HPLC-Fluorescence Detection Methods
While UV detection is widely used, fluorescence detection offers enhanced sensitivity for certain applications. A highly sensitive HPLC method with fluorescence detection was developed for determining Rasagiline Mesylate in tablet dosage forms. ekb.eg This method utilized an RP-18 column with a mobile phase of acetonitrile and 0.02 M ammonium (B1175870) acetate (B1210297) (60:40 v/v). ekb.eg The fluorescence detector was set to an excitation wavelength of 210 nm and an emission wavelength of 288 nm. ekb.eg This method demonstrated a linear range of 0.5–3.00 μg/mL. ekb.eg
The choice between UV and fluorescence detection depends on the required sensitivity and the sample matrix. UV detection is generally suitable for routine quality control, while fluorescence detection is advantageous for applications requiring lower detection limits. ekb.egresearchgate.net
HPLC-MS/MS for Preclinical Bio-analytical Quantification
For the quantification of Rasagiline in biological matrices such as plasma, which are complex, a highly selective and sensitive method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.govnih.gov
A bio-analytical LC-MS/MS method was developed and validated for the quantification of Rasagiline in human plasma. nih.govnih.gov This method typically involves a liquid-liquid extraction step to isolate the drug from the plasma matrix. nih.gov Chromatographic separation is achieved on a C18 column, followed by detection using a mass spectrometer in the positive ionization mode. nih.govnih.gov The use of a stable isotope-labeled internal standard, such as Rasagiline-¹³C₃ mesylate, is crucial for accurate quantification. nih.gov This method has been validated with a linear range of 5–12000 pg/mL in human plasma. nih.govnih.gov
Spectrophotometric Methods (UV Spectroscopy)
UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the determination of this compound in bulk and pharmaceutical formulations. researchgate.netglobalresearchonline.netrubatosis.org
These methods are based on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte. Rasagiline Mesylate in aqueous solution typically exhibits a maximum absorbance (λmax) around 263-271.6 nm. researchgate.netrubatosis.org The method is validated for linearity, with reported concentration ranges of 5-150 μg/mL and 50-300 µg/mL. researchgate.netrubatosis.org
Table 2: Comparison of UV Spectrophotometric Methods for this compound
| Parameter | Method 1 researchgate.net | Method 2 rubatosis.org | Method 3 itmedicalteam.pl |
|---|---|---|---|
| Solvent | Aqueous Solution | 0.1 M Sulphuric Acid | Phosphate Buffer pH 6.8 |
| λmax | 271.6 nm | 263 nm | 265 nm |
| Linearity Range | 5-150 µg/mL | 50-300 µg/mL | 100-300 µg/mL |
| Correlation Coefficient (r²) | 0.9999 | >0.998 | 0.9995 |
| LOD | 0.5 µg/mL | - | 2.915 µg/mL |
| LOQ | 5 µg/mL | - | 8.833 µg/mL |
Stability-Indicating Analytical Methods
Stability-indicating analytical methods are crucial to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. japsonline.comnih.gov
A stability-indicating RP-HPLC method was developed to quantify Rasagiline Mesylate in the presence of its degradation products. japsonline.com Forced degradation studies were conducted under various stress conditions, including acid, base, oxidative, thermal, and photolytic degradation. japsonline.comnih.gov The method demonstrated that Rasagiline is particularly susceptible to degradation under acidic and thermal conditions. nih.gov The developed HPLC method was able to effectively separate the main peak of Rasagiline from the peaks of its degradation products, confirming the stability-indicating nature of the assay. japsonline.comnih.gov
Table 3: Summary of a Stability-Indicating RP-HPLC Method for Rasagiline Mesylate nih.gov
| Parameter | Details |
|---|---|
| Column | ACE C8 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | Gradient mixture of solvents A and B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Stress Conditions Applied | Oxidative, acid, base, hydrolytic, thermal, photolytic |
| Outcome | Degradation products were well resolved from Rasagiline. Mass balance was >97%. |
Bio-analytical Method Development for Preclinical Samples (e.g., Plasma, Tissue Homogenates)
Bio-analytical methods are essential for pharmacokinetic and toxicokinetic studies in preclinical development. These methods must be robust, sensitive, and specific for the quantification of the drug in complex biological matrices like plasma and tissue homogenates. nih.govresearchgate.netajol.info
An LC-MS/MS method is the preferred technique for bio-analytical quantification of Rasagiline due to its high sensitivity and specificity. nih.gov A method was developed and validated for the quantification of Rasagiline in human plasma using liquid-liquid extraction for sample preparation and an isotopically labeled internal standard (Rasagiline-¹³C₃ mesylate) for accurate measurement. nih.gov The method demonstrated good recovery and precision over a wide linear range. nih.govnih.gov
For less demanding preclinical applications, RP-HPLC with UV detection has also been developed for the estimation of Rasagiline Mesylate in various plasma matrices (rat, rabbit, and human). researchgate.netajol.info These methods typically involve a protein precipitation step for sample clean-up. researchgate.netajol.info
Table 4: Bio-analytical Method for Rasagiline in Human Plasma nih.govnih.gov
| Parameter | Details |
|---|---|
| Analytical Technique | HPLC-MS/MS |
| Sample Preparation | Liquid-Liquid Extraction |
| Internal Standard | Rasagiline-¹³C₃ mesylate |
| Column | Zorbax Eclipse Plus C18 (2.1 mm × 50 mm, 3.5 µm) |
| Detection | Mass Spectrometry (Positive Ionization Mode) |
| Linear Range | 5–12000 pg/mL |
| Intra-run Precision (%RSD) | 1.3%–2.9% |
| Inter-run Precision (%RSD) | 1.6%–2.2% |
Robustness and Specificity Studies
The validation of an analytical method for this compound necessitates rigorous testing of its robustness and specificity to ensure its reliability, accuracy, and suitability for routine quality control and stability testing. rasayanjournal.co.injapsonline.com As outlined by the International Conference on Harmonization (ICH) guidelines, these studies are fundamental to demonstrating that the method is dependable under varied conditions and can unequivocally measure the analyte without interference. japsonline.comiosrjournals.org
Specificity (Selectivity)
Specificity is the ability of an analytical method to produce a signal corresponding only to the analyte of interest, without interference from other components that may be present in the sample matrix. iosrjournals.org These components can include impurities, degradation products, or excipients from the formulation. ekb.eg
Forced Degradation Studies
To establish the stability-indicating nature of an analytical method, forced degradation studies are performed. openaccessjournals.com In these studies, Rasagiline is subjected to a variety of harsh chemical and physical conditions to intentionally produce degradation products. openaccessjournals.comnih.gov The analytical method's specificity is then proven if it can effectively separate the intact Rasagiline peak from the peaks of any degradants formed. ijpacr.com
Research findings indicate that Rasagiline is susceptible to degradation under several stress conditions:
Acid and Base Hydrolysis: Significant degradation has been observed when Rasagiline is exposed to acidic (e.g., 2N HCl) and alkaline (e.g., 2N NaOH) conditions, often accelerated by heat. iosrjournals.orgjapsonline.com
Oxidation: The use of oxidizing agents like hydrogen peroxide (e.g., 20% H₂O₂) leads to the formation of degradation products. iosrjournals.org
Thermal and Photolytic Stress: Degradation also occurs under thermal stress (e.g., dry heat at 105°C) and upon exposure to photolytic conditions like UV light. iosrjournals.orgnih.govjapsonline.com
In various validated RP-HPLC methods, the degradation products generated under these stress conditions were well-resolved from the primary Rasagiline peak. nih.govijpacr.com The use of a photodiode array (PDA) detector allows for peak purity analysis, which has consistently confirmed that the Rasagiline peak remains homogenous and pure in all stressed samples, thereby proving the stability-indicating capability of the methods. nih.govresearchgate.net Furthermore, specificity is often confirmed by injecting a placebo solution, which should not show any peak at the retention time of Rasagiline. iosrjournals.orgekb.eg
The table below summarizes findings from a forced degradation study on Rasagiline Mesylate, demonstrating the method's ability to separate the active ingredient from its degradants.
Table 1: Summary of Forced Degradation Studies for Rasagiline Data compiled from a representative stability-indicating HPLC method study. japsonline.com
| Stress Condition | % Degradation | Retention Times (min) of Degradation Products |
|---|---|---|
| Acid Hydrolysis | 47.39% | 2.85, 3.81 |
| Base Hydrolysis | 11.51% | 3.09, 3.85 |
| Oxidation (H₂O₂) | 68.68% | - |
| Thermal Degradation (80°C) | 9.03% | - |
| Photo Degradation (UV) | 9.17% | - |
Beyond degradation products, specific methods have been developed to separate Rasagiline from its (S)-enantiomer and potential genotoxic impurities, such as N-(2-Chloroallyl)-1-(R)-aminoindan, further demonstrating the high degree of selectivity that can be achieved. researchgate.netresearchgate.net
Robustness
Robustness testing evaluates the method's capacity to remain reliable and unaffected by small, deliberate variations in its operational parameters. ekb.eg This provides confidence that the method will perform consistently during routine use in different labs or with different instruments. For HPLC methods, several parameters are typically altered to test robustness.
Research on Rasagiline analytical methods has demonstrated their robustness by intentionally varying the following parameters:
Flow Rate of the Mobile Phase: For example, altering the flow rate from 1.0 ml/min to 0.9 ml/min and 1.1 ml/min. ekb.eg
Mobile Phase Composition: Minor changes to the ratio of solvents, such as acetonitrile and water. iosrjournals.org
pH of the Mobile Phase: Adjusting the pH of the buffer by ±0.2 units. ekb.eg
Detection Wavelength: Varying the UV detector wavelength, for instance, by ±2 nm. japsonline.com
Column Temperature: Changing the column oven temperature by ±5°C. nih.gov
Across these studies, the analytical methods were found to be robust. Key validation parameters such as the Relative Standard Deviation (%RSD) of the peak area, theoretical plates, and tailing factor remained within the acceptable limits set by the ICH, indicating that these small variations did not significantly impact the method's performance. ekb.egjapsonline.comresearchgate.net
The table below illustrates typical results from a robustness study for a Rasagiline analytical method.
Table 2: Representative Robustness Study Findings Data synthesized from published validation studies. ekb.egjapsonline.com
| Parameter Varied | Condition | Result (%RSD) | Conclusion |
|---|---|---|---|
| Flow Rate (ml/min) | -10% (e.g., 0.72) | < 2.0% | Method is Robust |
| +10% (e.g., 0.88) | < 2.0% | ||
| Wavelength (nm) | -2 nm (e.g., 266) | < 2.0% | |
| +2 nm (e.g., 270) | < 2.0% | ||
| Mobile Phase pH | -0.2 (e.g., 2.8) | < 2.0% | |
| +0.2 (e.g., 3.2) | < 2.0% |
Advanced Formulation and Drug Delivery Research Preclinical
Nanoparticle-Based Delivery Systems (e.g., Lipid-Polymer Hybrid Nanoparticles, Solid Lipid Nanoparticles)
Nanoparticle-based delivery systems are a key area of investigation for improving rasagiline (B1678815) besylate's pharmacokinetic profile. These systems, including lipid-polymer hybrid nanoparticles and solid lipid nanoparticles (SLNs), offer the potential for enhanced permeation, controlled release, and targeted delivery. nih.govjapsonline.comjrespharm.com
The success of nanoparticle formulations heavily relies on their ability to effectively encapsulate the drug.
Lipid-Polymer Hybrid Nanoparticles: In one study, rasagiline mesylate was formulated into lipid-polymer hybrid nanoparticles using a nanoprecipitation method with polycaprolactone (B3415563) (PCL). This formulation achieved an entrapment efficiency of 46±3.9% and a drug loading of 51.93±6.5%. nih.govnih.gov
Solid Lipid Nanoparticles (SLNs): Research on SLNs prepared by a microemulsion technique has shown varied results. One formulation (RMSLN-I) demonstrated a drug loading of 33.34±1.45% and an entrapment efficiency of 76.24±1.2%. japsonline.comjapsonline.com Another formulation (RMSLN-II) had a lower drug loading of 16.67±0.86% with a comparable entrapment efficiency of 73.75±1.02%. japsonline.comjapsonline.com A separate study developing SLNs within a thermosensitive mucoadhesive gel reported an encapsulation efficiency of 37.8%. gazi.edu.trresearchgate.net
Chitosan-Coated PLGA Nanoparticles: The development of rasagiline-encapsulated chitosan-coated PLGA nanoparticles using a double emulsification-solvent evaporation technique resulted in an encapsulation efficiency of 75.83 ± 3.76%. scilit.comresearchgate.net
Chitosan (B1678972) Glutamate (B1630785) Nanoparticles: Rasagiline-loaded chitosan glutamate nanoparticles prepared by ionic gelation showed a high encapsulation efficiency of 96.43 ± 4.23%. nih.gov
Transferosomes: An optimized transferosomal formulation for intranasal delivery exhibited a high entrapment efficiency of 95.73 ± 0.09%. mdpi.comnih.gov
| Nanoparticle Type | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
|---|---|---|---|
| Lipid-Polymer Hybrid Nanoparticles (PCL) | 46 ± 3.9 | 51.93 ± 6.5 | nih.govnih.gov |
| Solid Lipid Nanoparticles (RMSLN-I) | 76.24 ± 1.2 | 33.34 ± 1.45 | japsonline.comjapsonline.com |
| Solid Lipid Nanoparticles (RMSLN-II) | 73.75 ± 1.02 | 16.67 ± 0.86 | japsonline.comjapsonline.com |
| Solid Lipid Nanoparticles (in gel) | 37.8 | Not Reported | gazi.edu.trresearchgate.net |
| Chitosan-Coated PLGA Nanoparticles | 75.83 ± 3.76 | Not Reported | scilit.comresearchgate.net |
| Chitosan Glutamate Nanoparticles | 96.43 ± 4.23 | Not Reported | nih.gov |
| Transferosomes | 95.73 ± 0.09 | Not Reported | mdpi.comnih.gov |
The physical characteristics of nanoparticles, such as size and surface charge (zeta potential), are critical for their stability and biological interaction.
Lipid-Polymer Hybrid Nanoparticles: A stable formulation of lipid-polymer hybrid nanoparticles presented a particle size of 132±4.58 nm and a zeta potential of -25.6±3.3 mV. nih.govnih.gov The study noted that an increase in the lipid content led to a larger particle size. nih.gov
Solid Lipid Nanoparticles (SLNs): SLNs fabricated using a microemulsion technique had particle sizes ranging from 160.20±3.2 to 210.12±5.3 nm. japsonline.comjapsonline.com These nanoparticles were found to be homogenous, as indicated by their narrow polydispersity index values. japsonline.comjapsonline.com The zeta potential for these SLNs was measured at -36.7±6.10 mV and -31.5±1.9 mV for two different formulations, suggesting good stability. japsonline.com Another study reported an average particle size of 248.7 nm and a zeta potential of approximately -35.5 mV for rasagiline-loaded SLNs. researchgate.net
Chitosan-Coated PLGA Nanoparticles: These nanoparticles had a mean particle size of 122.38 ± 3.64 nm. scilit.comresearchgate.net
Chitosan Glutamate Nanoparticles: The mean particle size for this formulation was found to be 151.1 ± 10.31 nm. nih.gov
Transferosomes: An optimized transferosomal formulation had a size of 198.63 ± 34.98 nm. mdpi.comnih.gov
| Nanoparticle Type | Particle Size (nm) | Zeta Potential (mV) | Reference |
|---|---|---|---|
| Lipid-Polymer Hybrid Nanoparticles (PCL) | 132 ± 4.58 | -25.6 ± 3.3 | nih.govnih.gov |
| Solid Lipid Nanoparticles (Range) | 160.20 - 210.12 | -31.5 to -36.7 | japsonline.comjapsonline.com |
| Solid Lipid Nanoparticles (Average) | 248.7 | -35.5 | researchgate.net |
| Chitosan-Coated PLGA Nanoparticles | 122.38 ± 3.64 | Not Reported | scilit.comresearchgate.net |
| Chitosan Glutamate Nanoparticles | 151.1 ± 10.31 | Not Reported | nih.gov |
| Transferosomes | 198.63 ± 34.98 | Not Reported | mdpi.comnih.gov |
In vitro studies are crucial for predicting the in vivo performance of drug delivery systems.
Lipid-Polymer Hybrid Nanoparticles: Release studies of rasagiline mesylate from these nanoparticles showed that diffusion was the predominant mechanism, following a Fickian diffusion model. nih.govresearchgate.net
Solid Lipid Nanoparticles (SLNs): SLN formulations have demonstrated the ability to provide prolonged drug release. japsonline.comjapsonline.com Two formulations, RMSLN-I and RMSLN-II, released 92.06±1.40% and 89.13±1.20% of their rasagiline mesylate content, respectively, over 24 hours. japsonline.com The release mechanism was also identified as following Fickian diffusion. japsonline.comjapsonline.com
Ex Vivo Permeation: Studies using goat nasal mucosa have shown that rasagiline-loaded nanoparticles significantly enhance drug permeation compared to a simple drug solution. researchgate.net
Targeted Brain Delivery Strategies (e.g., Intranasal Administration, Transferosomal Gels)
Intranasal administration is being explored as a non-invasive method to deliver this compound directly to the brain, thereby bypassing the blood-brain barrier and first-pass metabolism. jrespharm.commdpi.com
Preclinical studies in animal models have demonstrated the potential of nanoparticle-based systems to increase the concentration of rasagiline in the brain.
Intranasal Nanoparticles: The administration of rasagiline-loaded chitosan glutamate nanoparticles via the intranasal route in mice resulted in significantly higher drug concentrations in the brain at all time points compared to both intranasal drug solution and intravenous nanoparticles. nih.gov The maximum concentration (Cmax) and the area under the curve (AUC) in the brain were significantly higher for the intranasally administered nanoparticles. nih.gov This enhanced bioavailability is attributed to the mucoadhesive properties of the nanoparticles, which reduce mucociliary clearance. researchgate.net
Transferosomal Gels: A study utilizing a rasagiline mesylate-loaded transferosomal in situ gel administered intranasally to rats showed enhanced brain bioavailability of 131.17%. mdpi.comnih.gov The drug targeting efficiency and direct transport percentage indices were 304.53% and 67.16%, respectively, supporting the success of direct nose-to-brain delivery. mdpi.comnih.gov
Controlled Release Formulations (Preclinical)
Developing controlled-release formulations is another strategy to improve the therapeutic profile of this compound.
PLGA Microspheres: Rasagiline mesylate has been microencapsulated into poly(lactic-co-glycolic acid) (PLGA) microspheres. nih.gov The optimal formulation exhibited a constant drug release for two weeks. nih.gov In a rat model of Parkinson's disease, this controlled-release system, administered every two weeks, showed robust therapeutic effects comparable to daily injections of the drug in saline. nih.gov
Solid Lipid Nanoparticles: As mentioned earlier, SLNs have also been shown to provide controlled drug release over a 24-hour period. japsonline.com
Computational Chemistry and Molecular Modeling
Conformational Analysis (e.g., Density Functional Theory, MP2 Calculations)
Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For a molecule like rasagiline (B1678815), which possesses a flexible propargylamine (B41283) side chain attached to a rigid indan (B1671822) ring, understanding its preferred conformation is crucial for explaining its interaction with its target enzyme, monoamine oxidase B (MAO-B).
Researchers have employed sophisticated quantum mechanical methods to perform conformational analyses of rasagiline. A notable study utilized Density Functional Theory (DFT) with the B3LYP method and the 6-31++G(d,p) basis set to explore the potential energy surface of the rasagiline free base. researchgate.net This approach helps identify the most stable three-dimensional structures (conformers) of the molecule. To refine the energy calculations, single-point energy calculations based on the DFT-optimized geometries were also carried out at the Møller-Plesset perturbation theory 2 (MP2) level with the same basis set. researchgate.net The vibrational frequencies of the most stable conformer were also calculated to ensure it represents a true energy minimum. researchgate.net These theoretical investigations provide a foundational understanding of the molecule's intrinsic structural preferences before it engages in biological interactions.
| Computational Method | Basis Set | Purpose | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) - B3LYP | 6-31++G(d,p) | Geometry optimization to find stable conformers. | researchgate.net |
| Møller-Plesset Perturbation Theory (MP2) | 6-31++G(d,p) | Single-point energy calculations for refined energy values of DFT-optimized geometries. | researchgate.net |
| Scaled Quantum Mechanical (SQM) Force Field | N/A | Assignment of vibrational modes for the most stable conformer. | researchgate.net |
Molecular Docking and Binding Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as rasagiline) when bound to a second (a receptor, such as the MAO-B enzyme). These studies are critical for understanding the molecular basis of drug efficacy and selectivity.
Docking simulations have been extensively used to investigate the binding of rasagiline to the active site of MAO-B. colab.wsresearchgate.net Rasagiline is known as a mechanism-based irreversible inhibitor, meaning it forms a covalent bond with the enzyme. nih.govrmmj.org.il Docking studies help to visualize how the molecule orients itself within the enzyme's binding pocket prior to this reaction. The active site of MAO-B features a substrate cavity and an entrance cavity, and rasagiline must navigate this environment to reach the reactive flavin adenine (B156593) dinucleotide (FAD) cofactor.
Computational studies combining molecular dynamics (MD) simulations and binding free energy evaluations (MM–GBSA) have elucidated the specific interactions that stabilize rasagiline within the MAO-B active site. researchgate.netirb.hr Key findings indicate that hydrophobic interactions play a significant role. researchgate.net Specifically, C–H∙∙∙π and π∙∙∙π interactions are formed between rasagiline and various residues, including the FAD isoalloxazine ring, Gln206, and several tyrosine residues that line the active site. researchgate.netirb.hr While rasagiline can form hydrogen bonds, these interactions may position it in orientations that are less reactive for the subsequent inhibition step. researchgate.net In contrast to some reversible inhibitors, the binding mode of rasagiline is characterized by its covalent interaction with the N5 atom of the FAD cofactor. nih.gov
| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues/Cofactors | Reference |
|---|---|---|---|
| MAO-B (PDB ID: 2BYB) | -72.76 | FAD, Tyrosine residues | asiapharmaceutics.info |
| MAO-B | -6.4 | Not specified | innovareacademics.in |
| Dopamine (B1211576) D2/D3 Receptor (3pbl) | -6.7 | Not specified | innovareacademics.in |
Elucidation of Reaction Mechanisms
While docking studies predict binding poses, elucidating reaction mechanisms requires more advanced computational approaches, such as quantum mechanics/molecular mechanics (QM/MM) methods. These hybrid methods allow for the study of chemical reactions within the complex environment of an enzyme active site.
The irreversible inhibition of MAO-B by rasagiline has been a subject of detailed computational investigation to uncover the precise chemical steps involved. researchgate.netirb.hr Studies employing a combination of MD simulations and QM cluster calculations have shown that the inactivation of MAO-B by rasagiline is a three-step process. researchgate.netnih.gov
The critical, rate-limiting first step is a direct hydride anion (H⁻) transfer from the methylene (B1212753) C(α) atom of the propargyl group of rasagiline to the N5 atom of the FAD cofactor. researchgate.netirb.hrnih.gov This step has been modeled using QM cluster calculations at the DFT level and Empirical Valence Bond (EVB) QM/MM simulations. irb.hrnih.gov The calculations yield activation free energies (ΔG‡) for this hydride transfer, which are in good agreement with experimental kinetic data. researchgate.netnih.gov This initial reaction leads to the formation of an intermediate which then proceeds through further steps to form the final, stable inhibitor-FAD adduct that has been observed in crystallographic studies. researchgate.netirb.hr These computational results provide a detailed, dynamic picture of the covalent modification of MAO-B, confirming that rasagiline acts as a mechanism-based inhibitor. nih.gov
| Computational Approach | Calculated Parameter | Value (kcal/mol) | Description | Reference |
|---|---|---|---|---|
| EVB QM/MM | Activation Free Energy (ΔG‡) | 27.6 | The energy barrier for the initial rate-limiting hydride transfer from rasagiline to the FAD cofactor. | nih.gov |
| QM Cluster Calculations | Activation Energy Comparison | Higher than Selegiline (B1681611) by 1.2 | The free energy profile reveals a higher activation barrier for rasagiline compared to selegiline, consistent with experimental reactivity. | researchgate.netirb.hr |
Intellectual Property and Pharmaceutical Development Research
Patent Landscape Analysis of Rasagiline (B1678815) Besylate
The intellectual property landscape for rasagiline has been shaped significantly by the pursuit of new salt forms, crystalline structures, and formulations with improved physicochemical properties. While rasagiline was first disclosed in the 1990s, subsequent research and development have led to a number of patents aimed at extending market exclusivity and developing new and improved products.
The initial patents for rasagiline primarily focused on the active moiety and its use. However, as the original patents approached expiration, a wave of new patents emerged, centered on different salt forms of rasagiline, including the besylate salt. These patents often claim novel crystalline forms, specific particle size distributions, and improved stability profiles.
A key player in the patent landscape of rasagiline is Teva Pharmaceutical Industries, the originator of the branded drug Azilect®, which contains rasagiline mesylate. tevapharm.comdrugpatentwatch.com Teva has been actively involved in patent litigation to protect its market share, filing infringement lawsuits against generic manufacturers attempting to market their own versions of rasagiline. tevapharm.comeconomictimes.com
The development of rasagiline besylate and other salts has been a strategic focus for several pharmaceutical companies aiming to create generic versions or "second-generation" products with distinct intellectual property. These patents often highlight improvements in properties such as solubility, stability, and manufacturability over the initially marketed mesylate salt. For instance, patents have been granted for crystalline forms of this compound that claim enhanced purity and stability under various stress conditions. google.com
The following table provides a summary of key patents related to different salts of rasagiline, illustrating the focus of pharmaceutical development in this area.
| Patent / Publication Number | Assignee / Applicant | Title / Focus | Key Findings / Claims |
| WO2012153349A2 | Not specified | Rasagiline and its pharmaceutically acceptable salts | Discloses crystalline Form-I of this compound with improved physicochemical properties like melting point, solubility, and stability. google.com |
| EP0812190B1 | Teva Pharmaceutical Industries Ltd. | Preparation of rasagiline hydrochloride and mesylate salt | Discloses the preparation of rasagiline hydrochloride and mesylate salts and provides comparative stability and solubility data against other salts. google.com |
| WO2011121607A2 | Not specified | Rasagiline and its pharmaceutically acceptable salts | Describes various acid addition salts of rasagiline, including crystalline or amorphous forms of hydrobromide, phosphate, napsylates, and ascorbate, with a focus on chemical stability. google.com |
| US20110155626A1 | Not specified | Process for preparation of rasagiline and salts thereof | Details processes for preparing rasagiline and its salts, including the palmitate salt, and discusses polymorphism. googleapis.com |
| US8946482B2 | Not specified | Salts of rasagiline and pharmaceutical preparations thereof | Focuses on liquid salts of rasagiline with long-chain carboxylic acids to overcome content uniformity issues. google.com |
| EP2280929B1 | Generics [UK] Limited | An improved process for the preparation of rasagiline | Describes an improved, higher-yielding process for preparing rasagiline. googleapis.com |
Development of Pharmaceutically Acceptable Salts
The selection of an appropriate salt form is a critical step in drug development, as it can significantly influence the physicochemical properties, bioavailability, and stability of the active pharmaceutical ingredient (API). In the case of rasagiline, the mesylate salt was the first to be commercialized. However, extensive research has been conducted to identify and characterize other pharmaceutically acceptable salts with potentially superior properties.
Initially, both the hydrochloride and mesylate salts of rasagiline were investigated and found to have similar pharmacological and pharmacokinetic profiles. The mesylate salt was ultimately selected for the commercial product due to its favorable chemical stability. google.com
Subsequent research has explored a variety of other rasagiline salts. For example, studies have compared the physicochemical properties of rasagiline mesylate with rasagiline hemitartrate. These investigations revealed that the mesylate salt has significantly higher aqueous solubility (231.00 mg/mL) compared to the hemitartrate salt (47.30 mg/mL). indexcopernicus.comijpsdronline.com Despite the lower solubility, the hemitartrate salt was considered a viable alternative for development, particularly for low-dose formulations where solubility might not be a limiting factor. indexcopernicus.comijpsdronline.comresearchgate.net
The development of generic versions of rasagiline has also driven the investigation of alternative salts. For instance, formulations containing rasagiline tartrate have been developed. Bioequivalence studies have demonstrated that generic rasagiline tartrate tablets are bioequivalent to the innovator product containing rasagiline mesylate. annexpublishers.comcbg-meb.nl These studies showed that despite the different salt forms, the rate and extent of absorption of the active rasagiline moiety were comparable. annexpublishers.comcbg-meb.nl This is attributed to the fact that both salts are highly soluble and dissociate to the same active rasagiline base under physiological conditions. geneesmiddeleninformatiebank.nl
Furthermore, research has extended to the development of other novel salt forms. Patent literature discloses the preparation and characterization of various salts, including succinate, L-hemitartrate, hydrochloride, and besylate, by reacting rasagiline base with the corresponding acid. researchgate.net The aim of creating these different salts is often to find forms with improved characteristics such as better stability, reduced hygroscopicity, or different crystalline structures (polymorphs) that could offer manufacturing or therapeutic advantages. google.comjetir.org For example, some patents claim that crystalline forms of this compound exhibit high purity and improved stability. google.com The exploration of liquid salts of rasagiline with long-chain carboxylic acids has also been undertaken to address challenges related to content uniformity in solid dosage forms. google.com
The following table summarizes some of the key physicochemical properties of different rasagiline salts that have been investigated.
| Salt Form | Key Physicochemical Properties |
| Mesylate | High aqueous solubility (231.00 mg/mL), good chemical stability. google.comindexcopernicus.comijpsdronline.com |
| Hemitartrate | Lower aqueous solubility compared to mesylate (47.30 mg/mL). indexcopernicus.comijpsdronline.com |
| Tartrate | Shown to be bioequivalent to the mesylate salt in terms of rasagiline absorption. annexpublishers.comcbg-meb.nl |
| Besylate | Crystalline forms reported to have high purity and improved stability. google.com |
| Hydrochloride | One of the early salts studied, with pharmacological and pharmacokinetic profiles similar to the mesylate. |
| Palmitate | A novel salt form that has been a subject of patent applications. googleapis.com |
| Liquid Salts (e.g., with oleic acid) | Developed to overcome content uniformity issues in solid formulations. google.com |
Q & A
Q. How should researchers design studies to address gaps in this compound’s safety profile during pregnancy and lactation?
- Methodological Guidance : Use placental perfusion models to assess transplacental transfer. Lactation studies in rodents measure drug concentrations in milk via LC-MS/MS. Human data can be extrapolated from post-marketing surveillance databases (e.g., FAERS) with propensity score matching to control confounders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
